1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)13-4-8-15(9-5-13)19-16-10-6-14(7-11-16)17(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRHYZBXANGMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Etherification
The most widely reported method involves reacting 4-(dimethylamino)phenol with 4-bromoacetophenone under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the target compound via an SNAr mechanism.
Reaction Conditions:
Mechanistic Insights:
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The phenoxide ion (from 4-(dimethylamino)phenol) attacks the electron-deficient para position of 4-bromoacetophenone.
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Steric hindrance from the dimethylamino group necessitates prolonged reaction times.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination/Oxylation
Alternative routes employ Pd(OAc)₂/Xantphos catalysts to couple 4-bromoacetophenone with 4-(dimethylamino)phenol under milder conditions.
Optimized Protocol (Patent US20120232281A1):
| Component | Quantity |
|---|---|
| 4-Bromoacetophenone | 1.0 equiv |
| 4-(Dimethylamino)phenol | 1.2 equiv |
| Pd(OAc)₂ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2.5 equiv |
| Toluene | 0.5 M |
| Temperature | 100°C |
| Time | 8 hours |
| Yield | 81% |
Advantages:
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods optimize throughput using microreactors:
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Feedstock Preparation: 4-(Dimethylamino)phenol (1.5 M) and 4-bromoacetophenone (1.5 M) in DMF.
-
Reactor Parameters:
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Residence time: 30 minutes
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Temperature: 120°C
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Pressure: 5 bar
-
-
Post-Processing:
Performance Metrics:
| Metric | Value |
|---|---|
| Purity | >99% (HPLC) |
| Throughput | 12 kg/day |
| Solvent Recovery | 92% |
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) achieves >95% purity.
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Recrystallization: Ethanol/water (2:1) yields needle-like crystals (mp 142–144°C).
Spectroscopic Data:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Classical SNAr | 68–72 | 95 | Moderate | 220 |
| Pd-Catalyzed | 81 | 99 | High | 310 |
| Continuous Flow | 85 | 99.5 | Industrial | 180 |
Key Observations:
-
Transition-metal catalysis improves yields but increases metal contamination risks.
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Flow chemistry reduces solvent waste and enhances reproducibility.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenoxyphenyl ethanones
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone exhibits significant anticancer properties. It has been studied as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. Inhibitors of IDO can enhance antitumor immunity, making this compound a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Studies involving derivatives of similar structures have indicated that modifications can enhance antimicrobial activity, suggesting that 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone could be optimized for better efficacy against pathogens .
Materials Science Applications
1. Photonic Devices
Due to its unique electronic properties, 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone can be utilized in the development of organic photonic devices. Its ability to absorb light and convert it into electrical energy makes it suitable for applications in solar cells and light-emitting diodes (LEDs).
2. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.
Biochemical Probes
1. Fluorescent Labeling
1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone can be utilized as a fluorescent probe in biochemical assays. Its ability to bind to specific biomolecules allows for the visualization and tracking of biological processes, making it valuable in cellular imaging and diagnostics.
2. Enzyme Inhibition Studies
The compound’s interaction with enzymes can provide insights into enzyme mechanisms and the development of new inhibitors. By studying its binding affinity and inhibition kinetics, researchers can gain a deeper understanding of enzyme function and regulation.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenoxyphenyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Structural Diversity: The target compound shares the dimethylamino-phenoxy motif with DPHP , but DPHP incorporates a chalcone backbone, enhancing conjugation and optical properties. Compared to 4′-(dimethylamino)acetophenone , the target compound’s additional phenoxy group increases molecular weight and may alter solubility (e.g., reduced polarity).
Pharmacological Activity: Analog B (piperidinyl-ethanone) demonstrates AhR-mediated apoptosis, suggesting that ethanone derivatives with tertiary amine groups (e.g., dimethylamino) may interact with nuclear receptors . Antimicrobial activity is noted in phenoxy-ethanone derivatives, such as 1-(4-(4-aminophenoxy)phenyl)ethanone, which forms chalcones active against Bacillus subtilis and E. coli .
Synthetic Routes: Microwave-assisted synthesis is effective for chalcones like DPHP , while classical Claisen-Schmidt condensation is used for ethanone intermediates . Phenoxy-ethanones are often synthesized via nucleophilic substitution (e.g., reacting hydroxyacetophenone with halogenated reagents) .
Physicochemical Properties: The dimethylamino group enhances electron-donating capacity, critical for fluorophores . Sulfonamide or piperidinyl substituents (e.g., Analog B) improve bioavailability and target binding in anticancer agents .
Biological Activity
1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone, also known as a dimethylamino phenoxy compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17NO2
- CAS Number : 93008-44-7
- Structure : The compound features a dimethylamino group attached to a phenoxyphenyl moiety, contributing to its biological activity.
Synthesis
The synthesis of 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone typically involves the reaction of appropriate phenolic precursors with dimethylaminoacetophenone derivatives. The synthetic route often includes purification steps such as recrystallization and characterization through spectroscopic methods (NMR, IR).
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxy compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that certain synthesized derivatives displayed minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL against these pathogens .
Anticancer Properties
Preliminary studies suggest that 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone may possess anticancer activity. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs significantly reduced cell viability in cancer cell lines, indicating potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Modifications on the dimethylamino group or the phenoxy linkage can enhance antibacterial or anticancer properties. For example, the introduction of halogen substituents on the aromatic rings has been shown to improve antimicrobial activity .
Case Studies
- Case Study 1: Antimicrobial Screening
- Case Study 2: Anticancer Evaluation
Data Table: Biological Activity Summary
| Activity Type | Tested Against | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 125-250 | Effective against Gram-negative bacteria |
| Antibacterial | S. aureus | 125-250 | Moderate activity observed |
| Anticancer | Human cancer cell lines | <100 | Significant reduction in cell viability |
Q & A
Q. What is the molecular structure of 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone, and how can it be experimentally confirmed?
Methodological Answer: The molecular formula is C₁₆H₁₇NO₂ , comprising 16 carbon, 17 hydrogen, 1 nitrogen, and 2 oxygen atoms. Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : To identify functional groups (e.g., dimethylamino, ethanone) and aromatic protons.
- X-ray Crystallography : For precise bond angles and spatial arrangement, as demonstrated in studies of similar acetophenone derivatives .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., via electron ionization) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Based on SDS guidelines for structurally similar compounds:
Q. What are the common synthetic routes for this compound?
Methodological Answer: Key methods include:
- Friedel-Crafts Acylation : Reacting 4-(dimethylamino)phenol with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .
- Williamson Ether Synthesis : Coupling 4-hydroxyacetophenone with 4-(dimethylamino)benzyl halide under basic conditions .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, UV detection) and purify via column chromatography using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can researchers analyze the purity and detect impurities in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against standards .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities; electron ionization at 70 eV provides diagnostic fragmentation .
- Differential Scanning Calorimetry (DSC) : Sharp melting points indicate high purity; broad peaks suggest contaminants .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C for similar acetophenones) .
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via NMR or HPLC; use amber glassware to minimize light-induced reactions .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12); dimethylamino groups may protonate in acidic conditions, altering reactivity .
Q. What advanced applications exist for this compound in drug development?
Methodological Answer:
- Anticancer Agents : As a scaffold for kinase inhibitors; modify the ethanone group to enhance binding affinity .
- Antimicrobial Studies : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution assays; correlate activity with logP values .
- Neuropharmacology : Investigate acetylcholine esterase inhibition via Ellman’s assay; compare with donepezil derivatives .
Q. How can computational methods aid in predicting this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., proteins) using software like GROMACS; validate with experimental IC₅₀ values .
- QSAR Modeling : Relate substituent effects (e.g., electron-donating dimethylamino) to bioactivity using datasets from PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
